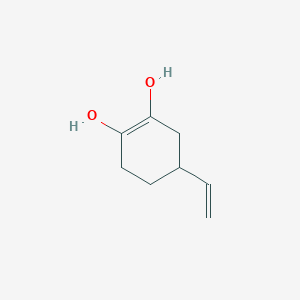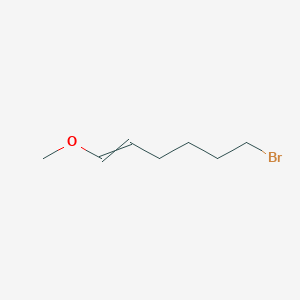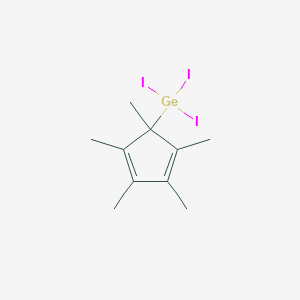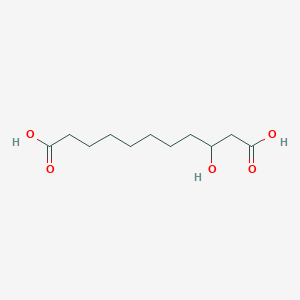![molecular formula C15H15NO3 B14341007 Methyl 2-[(2-aminophenyl)methoxy]benzoate CAS No. 93643-34-6](/img/structure/B14341007.png)
Methyl 2-[(2-aminophenyl)methoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2-aminophenyl)methoxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and an aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-aminophenyl)methoxy]benzoate typically involves the reaction of 2-aminophenol with methyl 2-bromobenzoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the amino group of 2-aminophenol attacks the electrophilic carbon of the methyl 2-bromobenzoate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(2-aminophenyl)methoxy]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenyl derivatives
Substitution: Halogenated benzoates
Aplicaciones Científicas De Investigación
Methyl 2-[(2-aminophenyl)methoxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(2-aminophenyl)methoxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-methoxybenzoate
- Methyl 2-aminobenzoate
- Methyl 2-hydroxybenzoate
Uniqueness
Methyl 2-[(2-aminophenyl)methoxy]benzoate is unique due to the presence of both an aminophenyl group and a benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
93643-34-6 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
methyl 2-[(2-aminophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)12-7-3-5-9-14(12)19-10-11-6-2-4-8-13(11)16/h2-9H,10,16H2,1H3 |
Clave InChI |
FVPJTVFNVLZKII-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)
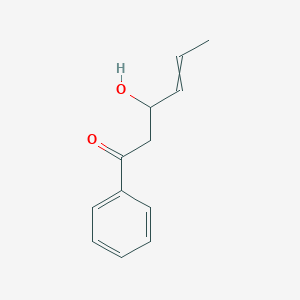
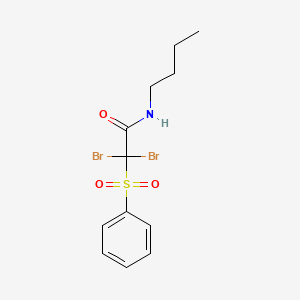
![3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one](/img/structure/B14340951.png)
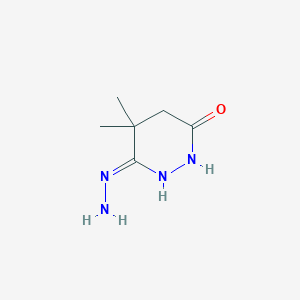
![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)
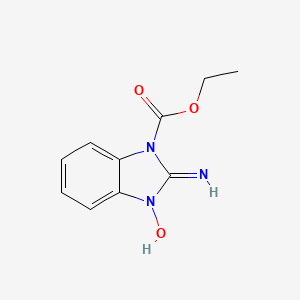
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
